3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as “3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method for synthesizing aminothiophene derivatives .Molecular Structure Analysis
The molecular weight of “3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine” is 181.3 g/mol. Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Physical And Chemical Properties Analysis
The melting point of “3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine” is 114-115°C . It is a yellow solid at room temperature .Scientific Research Applications
Industrial Chemistry
Thiophene derivatives, such as 3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine, are utilized in industrial chemistry. They are particularly used as corrosion inhibitors .
Material Science
In the field of material science, thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors .
Electronics
These compounds are also used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Pharmacology
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Anesthetics
Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Safety and Hazards
The safety information available indicates that “3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Thiophene derivatives, such as “3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine”, have potential applications in various fields, including medicinal chemistry, industrial chemistry, and material science . They are expected to play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Future research may focus on exploring these applications further.
properties
IUPAC Name |
3,3-dimethyl-4-thiophen-2-ylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-10(2)7-11-6-8(10)9-4-3-5-12-9/h3-5,8,11H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUXRNNQJAUPDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC=CS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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